molecular formula C16H20N4O3 B11222666 1-(1H-indazol-3-yl)-N-(3-methoxypropyl)-5-oxo-3-pyrrolidinecarboxamide

1-(1H-indazol-3-yl)-N-(3-methoxypropyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B11222666
M. Wt: 316.35 g/mol
InChI Key: GDTYNKQAJYHYTL-UHFFFAOYSA-N
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Description

1-(1H-indazol-3-yl)-N-(3-methoxypropyl)-5-oxo-3-pyrrolidinecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an indazole ring, a pyrrolidine ring, and a methoxypropyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indazol-3-yl)-N-(3-methoxypropyl)-5-oxo-3-pyrrolidinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with aldehydes or ketones.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a cyclization reaction involving appropriate precursors such as amino acids or their derivatives.

    Introduction of the Methoxypropyl Group: The methoxypropyl group is added through an alkylation reaction using methoxypropyl halides under basic conditions.

    Final Coupling: The final step involves coupling the indazole and pyrrolidine intermediates using coupling agents like carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reactors are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indazol-3-yl)-N-(3-methoxypropyl)-5-oxo-3-pyrrolidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxypropyl group, where nucleophiles replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(1H-indazol-3-yl)-N-(3-methoxypropyl)-5-oxo-3-pyrrolidinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1H-indazol-3-yl)-N-(3-methoxypropyl)-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets. The indazole ring can bind to enzyme active sites, inhibiting their activity. The methoxypropyl group may enhance the compound’s solubility and cellular uptake, while the pyrrolidine ring can interact with various receptors and proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1H-indazol-3-yl)-N-(3-methoxypropyl)-5-oxo-3-pyrrolidinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The methoxypropyl group, in particular, differentiates it from similar compounds by influencing its solubility and interaction with biological targets.

Properties

Molecular Formula

C16H20N4O3

Molecular Weight

316.35 g/mol

IUPAC Name

1-(1H-indazol-3-yl)-N-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C16H20N4O3/c1-23-8-4-7-17-16(22)11-9-14(21)20(10-11)15-12-5-2-3-6-13(12)18-19-15/h2-3,5-6,11H,4,7-10H2,1H3,(H,17,22)(H,18,19)

InChI Key

GDTYNKQAJYHYTL-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1CC(=O)N(C1)C2=NNC3=CC=CC=C32

Origin of Product

United States

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